1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine
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Overview
Description
1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazoloquinazoline core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the triazoloquinazoline core.
Intermolecular cycloaddition of alkynes bearing amino groups: This approach uses alkynes with amino groups to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.
Scientific Research Applications
1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of tumor cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole core and exhibit diverse biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine is unique due to its specific structural features, including the combination of a triazoloquinazoline core with a piperazine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
7-chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClFN6/c1-17-3-2-4-18(15-17)24-26-29-25(22-16-19(27)5-10-23(22)34(26)31-30-24)33-13-11-32(12-14-33)21-8-6-20(28)7-9-21/h2-10,15-16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGVVTWWVUJNHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClFN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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